1-(4-chlorophenyl)-N-cyclopropyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)-5-oxopyrrolidine-3-carboxamide
Description
The compound 1-(4-chlorophenyl)-N-cyclopropyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)-5-oxopyrrolidine-3-carboxamide features a pyrrolidine-3-carboxamide core substituted with a 4-chlorophenyl group at position 1 and dual amide nitrogen substituents: a cyclopropyl group and a (1-methyl-1H-pyrrol-2-yl)methyl moiety. The 5-oxo group on the pyrrolidine ring enhances polarity, while the 4-chlorophenyl group contributes to lipophilicity. The cyclopropyl substituent introduces steric constraints, and the methylpyrrole group may facilitate π-π interactions or hydrogen bonding.
Properties
IUPAC Name |
1-(4-chlorophenyl)-N-cyclopropyl-N-[(1-methylpyrrol-2-yl)methyl]-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O2/c1-22-10-2-3-18(22)13-24(17-8-9-17)20(26)14-11-19(25)23(12-14)16-6-4-15(21)5-7-16/h2-7,10,14,17H,8-9,11-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQTBDBNZGYEBHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1CN(C2CC2)C(=O)C3CC(=O)N(C3)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following structurally analogous compounds share the pyrrolidine- or pyrazole-carboxamide backbone but differ in substituents, influencing their physicochemical and biological properties.
Table 1: Structural and Molecular Comparison
Key Structural and Functional Differences
Chlorine’s larger atomic radius may also improve van der Waals interactions in hydrophobic binding pockets. The 3-chlorophenyl group in alters steric and electronic effects, possibly directing regioselective binding compared to para-substituted analogs.
Amide Nitrogen Substituents The target’s cyclopropyl and methylpyrrole groups create a sterically hindered environment, which may reduce metabolic degradation compared to less bulky substituents (e.g., ’s thiadiazole or ’s pyridinyl).
Heterocyclic Moieties The trifluoromethylpyrazole in adds strong electron-withdrawing effects, which could enhance binding affinity but reduce solubility due to increased hydrophobicity.
Research Findings and Implications
While direct experimental data for the target compound are unavailable, comparisons with analogs suggest:
- Lipophilicity : The target’s 4-chlorophenyl group likely increases logP compared to fluorophenyl analogs, favoring blood-brain barrier penetration but requiring formulation optimization for solubility .
- Metabolic Stability : The cyclopropyl group may slow cytochrome P450-mediated oxidation, as seen in cyclopropyl-containing drugs like tranexamic acid .
- Binding Interactions : The methylpyrrole group’s nitrogen could engage in hydrogen bonding or π-stacking, analogous to pyrrole-containing kinase inhibitors .
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